Product packaging for Anthracene-1,5-disulfonic acid(Cat. No.:CAS No. 61736-91-2)

Anthracene-1,5-disulfonic acid

Cat. No.: B1199791
CAS No.: 61736-91-2
M. Wt: 338.4 g/mol
InChI Key: KCUQCEFEZKLCLZ-UHFFFAOYSA-N
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Description

Overview of Polycyclic Aromatic Hydrocarbon Derivatives in Contemporary Chemistry

Polycyclic Aromatic Hydrocarbons (PAHs) are a class of organic compounds composed of multiple fused aromatic rings. wikipedia.org They are formed from the incomplete combustion of organic materials like coal, oil, and wood. wikipedia.org While the core PAH structures are non-polar, the addition of functional groups leads to a diverse range of derivatives with modified properties and applications. researchgate.net

In contemporary chemistry, these derivatives are subjects of extensive research and application. For instance, acenes, which are PAHs with linearly fused benzene (B151609) rings, are investigated for their potential in organic electronics. chemistryviews.org The modification of the anthracene (B1667546) ring, a three-ring PAH, can produce compounds with varied properties suitable for biochemical applications and materials science, including electronic and photonic devices. mdpi.com The introduction of polar substituents can alter a molecule's lipophilicity, making derivatives useful as bioimaging probes. mdpi.com However, it is also noted that derivatives of PAHs, formed through atmospheric photochemical reactions, can possess higher toxicity than their parent compounds. researchgate.netrsyn.org

Unique Structural Features and Electronic Configuration of Anthracene-1,5-disulfonic Acid

This compound is a derivative of anthracene, a PAH consisting of three linearly fused benzene rings. The core structure is a planar arrangement of 14 carbon atoms, with hydrogen atoms typically attached to the periphery. In this specific derivative, two sulfonic acid (–SO₃H) groups are substituted at the 1 and 5 positions of the anthracene skeleton.

The sulfonic acid group is a strong acid and is highly polar. gokemi.com Its presence significantly alters the electronic landscape of the parent anthracene molecule. The –SO₃H group acts as a powerful electron-withdrawing group through a negative inductive effect (-I effect). quora.comlatech.edu This effect arises because the sulfur atom is bonded to three highly electronegative oxygen atoms, which pull electron density away from the aromatic ring system. quora.com This withdrawal of electrons deactivates the ring, making it less susceptible to further electrophilic aromatic substitution. latech.edu The placement of these two strongly deactivating groups at the 1 and 5 positions creates a unique electronic configuration, influencing the molecule's reactivity, solubility, and spectroscopic properties.

Interactive Data Table: Properties of this compound

Property Value
Molecular Formula C₁₄H₁₀O₆S₂
Molecular Weight 338.36 g/mol
CAS Number 61736-91-2
Density 1.665 g/cm³
Refractive Index 1.747

Data sourced from chemical databases. nih.govchemsrc.com

Historical Development and Emerging Research Trajectories of Sulfonated Anthracenes

The sulfonation of aromatic compounds is a well-established electrophilic aromatic substitution reaction. wikipedia.org Historically, the sulfonation of anthracene has been studied under various conditions, often leading to a mixture of products. The reaction of anthracene with agents like chlorosulfuric acid can produce anthracene-1-, -2-, and -9-monosulfonic acids, as well as a mixture of disulfonic acids. rsc.orgsemanticscholar.org The distribution of these isomers is highly dependent on the reaction conditions, including the solvent and temperature. rsc.org For instance, sulfonation is a reversible process, and while initial attack might occur at the most reactive 9-position, steric strain can lead to the thermodynamically more stable 1-sulfonic acid derivative being the main product under equilibrium conditions. spcmc.ac.inresearchgate.net Early literature from 1878 by Liebermann and Boeck documents the synthesis of anthracenedisulfonic acids. chemsrc.com

Research into the sulfonation of PAHs like phenanthrene and naphthalene (B1677914) has also provided insights into the complexities of these reactions, including the formation of multiple isomers and the methods required for their separation. orgsyn.orgwikipedia.org The study of isomer distribution during sulfonation continues to be an area of interest. For example, the sulfonation of anthracene-9-d with sulfur trioxide-dioxane was found to yield a specific ratio of α- (position 1), β- (position 2), and meso- (position 9) substituted products. researchgate.net

Emerging research trajectories for sulfonated anthracenes and their derivatives are expanding into new scientific domains. While historically used in the synthesis of dyes, modern research explores their potential in other advanced applications. For example, derivatives of anthracene sulfonyl compounds have been synthesized and evaluated for their in vitro anticancer activity. ekb.eg Other contemporary studies focus on the phototoxicity of anthracene-based chromophores, investigating how factors like salt concentration can influence the production of reactive oxygen species, which has implications for photodynamic therapy and materials stability. acs.org These new avenues of research highlight the ongoing scientific interest in harnessing the unique properties of sulfonated anthracene structures for novel applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6S2 B1199791 Anthracene-1,5-disulfonic acid CAS No. 61736-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61736-91-2

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

anthracene-1,5-disulfonic acid

InChI

InChI=1S/C14H10O6S2/c15-21(16,17)13-5-1-3-9-7-12-10(8-11(9)13)4-2-6-14(12)22(18,19)20/h1-8H,(H,15,16,17)(H,18,19,20)

InChI Key

KCUQCEFEZKLCLZ-UHFFFAOYSA-N

SMILES

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O

Canonical SMILES

C1=CC2=CC3=C(C=CC=C3S(=O)(=O)O)C=C2C(=C1)S(=O)(=O)O

Other CAS No.

61736-91-2

Synonyms

A-1,5-DSA
anthracene-1,5-disulfonic acid

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to Anthracene-1,5-disulfonic Acid

The synthesis of this compound is primarily achieved through the electrophilic substitution of the parent anthracene (B1667546) molecule. This process, however, is characterized by challenges in controlling the position and degree of sulfonation, leading to mixtures of various isomers.

Direct Sulfonation Reactions of Anthracene

The direct sulfonation of anthracene involves reacting the aromatic core with potent sulfonating agents. The reaction typically yields a complex mixture of products, including various monosulfonic and disulfonic acids. Common reagents used for this purpose include concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), and chlorosulfuric acid. semanticscholar.orgrsc.org The reaction of anthracene with chlorosulfuric acid, for instance, can produce anthracene-1-sulfonic acid, anthracene-2-sulfonic acid, and anthracene-9-sulfonic acid, alongside a mixture of anthracenedisulfonic acids. semanticscholar.orgrsc.org The specific products and their yields are highly dependent on the experimental conditions employed. semanticscholar.orgrsc.org

The reaction mechanism involves the attack of an electrophilic sulfur trioxide (SO₃) species on the electron-rich anthracene ring. The initial sulfonation can occur at the 1, 2, or 9 positions, with subsequent sulfonation leading to a variety of disubstituted isomers, including the desired 1,5-isomer.

Isomer Control and Regioselectivity in Sulfonation Processes

Controlling the regioselectivity of anthracene sulfonation to favor the 1,5-isomer is a significant synthetic challenge. The distribution of isomers is dictated by both kinetic and thermodynamic factors, which can be manipulated by altering reaction conditions.

Temperature: Temperature plays a critical role in determining the product distribution. For example, in related sulfonation reactions, lower temperatures often favor the formation of kinetically controlled products, while higher temperatures allow for equilibrium to be established, favoring the more thermodynamically stable isomers. rsc.org In the sulfonation of anthracene, increasing the temperature generally increases the proportion of disulfonic acids formed. rsc.org

Catalysts: The regioselectivity of sulfonation can be dramatically altered by the use of catalysts. In the sulfonation of anthraquinone (B42736) (anthracene-9,10-dione), which is closely related to anthracene, the presence of a mercury catalyst is known to direct substitution to the alpha (α) positions (1, 4, 5, 8). google.com This catalytic effect is crucial for selectively producing α-substituted products like anthraquinone-1,5-disulfonic acid. google.com In the absence of a mercury catalyst, sulfonation occurs almost exclusively at the beta (β) positions (2, 3, 6, 7). google.com

Solvent and Reagent: The choice of solvent and sulfonating agent also influences the outcome. Sulfonation with a sulfur trioxide-dioxane complex in dioxane as a solvent has been shown to yield a specific ratio of 1-, 2-, and 9-substituted products. researchgate.net Similarly, using solvents like chloroform (B151607) or pyridine (B92270) can alter the product yields. semanticscholar.org

The following table summarizes the influence of reaction conditions on the sulfonation of anthracene and related compounds.

ReactantSulfonating Agent/CatalystKey ConditionPrimary OutcomeReference
AnthraceneH₂SO₄ and Acetyl ChlorideIncreasing TemperatureIncreased proportion of disulfonic acids rsc.org
AnthraquinoneOleum with Mercury Catalyst-Favors α-substitution (1,5- and 1,8-isomers) google.com
AnthraquinoneOleum without Mercury Catalyst-Favors β-substitution (2,6- and 2,7-isomers) google.com
AnthraceneChlorosulfuric AcidSolvent Choice (e.g., Dioxan)Yields a mixture of 1-, 2-, 9-mono- and di-sulfonic acids semanticscholar.orgrsc.org

Purification and Isolation Techniques for Disulfonic Acids

Given that direct sulfonation typically results in an isomeric mixture, the purification and isolation of this compound is a critical step. The process often takes advantage of the different solubilities of the various isomeric salts.

A common strategy involves converting the mixture of sulfonic acids into their corresponding salts, for example, sodium or barium salts. orgsyn.org These salts can then be separated by fractional crystallization. In the separation of phenanthrenesulfonic acids, a related process, the sodium salts are first precipitated, and then converted to barium salts to exploit solubility differences for purification. orgsyn.org The less-soluble isomer can be selectively crystallized from the solution while the more-soluble isomers remain in the mother liquor. The process may involve repeated digestions and crystallizations to achieve the desired purity. orgsyn.org After isolation, the purified salt can be converted back to the free acid if required.

Functionalization and Derivative Synthesis of this compound

The anthracene core of this compound remains chemically active and can be subjected to further modifications to introduce new functionalities or to build larger molecular architectures.

Introduction of Additional Functional Groups on the Anthracene Core

The sulfonic acid groups are strongly deactivating and meta-directing for electrophilic aromatic substitution. However, the anthracene ring system is sufficiently reactive to undergo further reactions. One of the most significant transformations is oxidation. Anthracene derivatives, including sulfonated ones, can be oxidized to form the corresponding 9,10-anthraquinone derivatives. For example, anthracene-1,6-disulfonic acid reacts with strong oxidizing agents to yield 9,10-anthraquinone-1,6-disulfonic acid. This conversion from a fluorescent anthracene core to a non-fluorescent, redox-active anthraquinone core dramatically alters the chemical and electronic properties of the molecule, opening pathways to applications in dyes and redox-active materials. colab.wswikipedia.org Further functionalization can then be carried out on the anthraquinone scaffold. colab.ws

Synthesis of Conjugated Systems and Hybrid Molecules

Anthracene and its derivatives are valuable building blocks for the synthesis of conjugated polymers and hybrid molecules due to their rigid, planar structure and unique photophysical properties. researchgate.netmdpi.com While specific examples detailing the polymerization of this compound are not prevalent, the general strategy involves using functionalized anthracene monomers in polymerization reactions like the Horner-Wadsworth-Emmons olefination or Suzuki-Miyaura coupling. researchgate.netresearchgate.net

The presence of the sulfonic acid groups (-SO₃H) at the 1 and 5 positions would impart specific properties to any resulting conjugated system. Key effects would include:

Enhanced Solubility: The highly polar sulfonic acid groups significantly increase water solubility, allowing for processing in aqueous or polar solvents.

Electronic Modification: As electron-withdrawing groups, the sulfonic acid substituents would modulate the electronic properties (e.g., HOMO/LUMO energy levels) of the conjugated polymer.

Self-Assembly: The potential for ionic interactions and hydrogen bonding via the sulfonic acid groups could be used to direct the self-assembly of the resulting macromolecules in the solid state or in solution.

These properties make sulfonated anthracene derivatives attractive for applications in organic electronics, sensors, and materials for solar cells. kaust.edu.saimc.ac.at

Derivatization for Enhanced or Tunable Properties

The functionalization of this compound is a key strategy for modifying its chemical and physical characteristics, particularly for applications in dye synthesis and as functional materials. Derivatization primarily targets the anthracene core, allowing for the tuning of properties such as redox activity, solubility, and optical characteristics.

A significant derivatization involves the oxidation of the anthracene backbone to yield 9,10-anthraquinone-1,5-disulfonic acid. sielc.com This transformation introduces two carbonyl groups, which alters the electronic structure of the molecule and imparts redox activity. cymitquimica.com The presence of the sulfonic acid groups ensures high water solubility, a crucial property for applications in aqueous media, such as in the textile industry. cymitquimica.com This anthraquinone derivative is a vital intermediate in the production of a range of dyes. chemcess.com

Further derivatization can be achieved through the replacement of the sulfonate groups. For instance, hydroxylation of 1,5-anthraquinonedisulfonic acid produces 1,5-dihydroxyanthraquinone (B121750). google.com This process typically involves fusion with sodium hydroxide (B78521) (NaOH) or treatment with calcium hydroxide in an autoclave. google.com Such modifications are fundamental in creating mordant dyes, acid dyes, and other classes of colorants.

The inherent fluorescence of the anthracene core can also be tuned. The disodium (B8443419) salt of a mixture containing 1,5-anthracene disulfonic acid is utilized as an inert fluorescent tracer, highlighting how simple salt formation can be used to modulate its application-relevant properties.

The following table summarizes key derivatization strategies and their impact on the properties of this compound.

Starting MaterialReagents/ConditionsDerivative ProductEnhanced/Tunable Properties
This compoundStrong oxidizers (e.g., KMnO₄, H₂O₂)9,10-Anthraquinone-1,5-disulfonic acidIntroduction of redox activity, precursor for dyes. cymitquimica.com
9,10-Anthraquinone-1,5-disulfonic acidCalcium hydroxide, heat (autoclave)1,5-DihydroxyanthraquinoneAltered colorimetric properties, formation of dye precursor. google.com
This compoundSodium Hydroxide (NaOH)Disodium anthracene-1,5-disulfonateEnhanced water solubility, application as a fluorescent tracer.

Mechanistic Investigations of Derivatization Reactions

The mechanisms underlying the derivatization of this compound are rooted in the principles of aromatic chemistry, involving electrophilic and nucleophilic substitution reactions.

The synthesis of the precursor itself, while not a derivatization of the title compound, informs the reactivity of the system. The sulfonation of anthracene to produce disulfonic acid isomers is an electrophilic aromatic substitution reaction. The reaction of anthracene with sulfonating agents like sulfuric acid or oleum proceeds via the formation of an electrophilic species (SO₃) which attacks the electron-rich anthracene ring. Controlling the position of sulfonation to selectively yield the 1,5-isomer is a significant synthetic challenge.

A cornerstone derivatization is the conversion of the anthracene core to an anthraquinone structure. The mechanism for this oxidation involves the attack of an oxidizing agent on the central ring of the anthracene moiety, which is the most reactive site.

For the key derivative, 9,10-anthraquinone-1,5-disulfonic acid, a common synthetic route involves the direct disulfonation of anthraquinone rather than the oxidation of this compound. The mechanism of this reaction is particularly noteworthy due to the influence of catalysts. The sulfonation of anthraquinone with oleum typically yields β-sulfonic acids (substitution at the 2, 6, or 7 positions). chemcess.com However, in the presence of a mercury catalyst, the reaction mechanism is altered to favor substitution at the α-positions. chemcess.comgoogle.com This mercury-catalyzed electrophilic substitution preferentially yields anthraquinone-1-sulfonic acid, and further sulfonation leads to a mixture of anthraquinone-1,5-disulfonic acid and anthraquinone-1,8-disulfonic acid. chemcess.com

The subsequent conversion of the sulfonate groups to hydroxyl groups, as in the formation of 1,5-dihydroxyanthraquinone from its disulfonic acid precursor, proceeds through a nucleophilic aromatic substitution mechanism. In this reaction, the sulfonate group acts as a leaving group and is displaced by a hydroxide ion (⁻OH) from a strong base like NaOH or Ca(OH)₂ under high temperature and pressure. google.com

The table below details the mechanistic aspects of these key derivatization reactions.

ReactionReagentsMechanism TypeKey Mechanistic Features
Sulfonation of AnthraquinoneOleum, Mercury (Hg) catalystElectrophilic Aromatic SubstitutionThe mercury catalyst is essential for directing the electrophile (SO₃) to the α-positions (1 and 5) of the anthraquinone ring system. chemcess.comgoogle.com
Hydroxylation of 1,5-Anthraquinonedisulfonic acidCalcium Hydroxide (Ca(OH)₂), Water, HeatNucleophilic Aromatic SubstitutionThe sulfonate group (-SO₃H) is displaced by a nucleophilic hydroxide ion (⁻OH) under harsh reaction conditions (autoclave). google.com

Advanced Spectroscopic and Structural Elucidation Techniques

Spectroscopic Characterization Approaches

Spectroscopy is a fundamental tool for characterizing the purity and structure of anthracene (B1667546) sulfonic acid derivatives. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy are standard for these purposes.

Electronic absorption spectroscopy is crucial for understanding the photophysical properties of anthracene derivatives. The absorption spectra of these compounds are influenced by the extent of π-conjugation and the nature of substituents on the anthracene core. mdpi.com An increase in conjugation, such as moving from naphthalene (B1677914) to anthracene and then to tetracene, results in a red shift of the absorption spectrum. mdpi.com

For instance, the absorption spectrum of certain anthracene derivatives can show a strong band between 250 and 340 nm, attributed to n-π* (N-Ph) and π-π* transitions, and a weaker band from 410 to 550 nm, which is due to π-conjugation across the entire molecule. mdpi.com The introduction of different substituents can significantly affect these absorption properties. mdpi.com In studies of 9-aminomethylanthracene, irradiation at 350 nm in the presence of KCl was found to enhance its photodegradation, which was observed through changes in the UV-visible absorption spectra. acs.org Specifically, there was a reduction in the vibrational bands of the anthracene derivative and an increase in hypsochromic absorption between approximately 280 and 320 nm. acs.org

Fluorescence spectroscopy is a powerful technique for studying the luminescent properties of anthracene-1,5-disulfonic acid and its salts. The fluorescence emission of these compounds is highly dependent on their molecular arrangement in the solid state. researchgate.netresearchgate.net Salts of this compound (1,5-ADS) with various aliphatic amines can exhibit a notable red shift in their fluorescence spectra due to the formation of excited oligomers. researchgate.netresearchgate.net The steric hindrance of the sulfonate groups in 1,5-ADS promotes face-to-face π-stacked arrangements over the more common herringbone packing. researchgate.netresearchgate.net

The specific arrangement of the anthracene moieties dictates the fluorescence properties:

Discrete monomer arrangement: Results in deep blue light emission, similar to a dilute solution. researchgate.netresearchgate.net

1D face-to-face zigzag and slipped stacking: Causes a red shift of 30-40 nm. researchgate.netresearchgate.net

2D end-to-face stacking: Induces a larger red shift of 60 nm, attributed to excimer fluorescence. researchgate.netresearchgate.net

Brick-like lateral face-to-face arrangement: Leads to a significant red shift of 150 nm, resulting in yellow fluorescence. researchgate.net

A mixture of disodium (B8443419) salts of 1,5-anthracene disulfonic acid and 1,8-anthracene disulfonic acid can be used as an inert fluorescent tracer. google.com A fluorometer with an excitation filter at 254 nm and an emission filter at 430 nm is capable of detecting anthracene disulfonic acid at concentrations as low as 0.45 ppb. google.com The fluorescent signal of 1,5-ADSA has been found to be stable up to 1800 psig. google.com

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a critical technique for the structural confirmation and purity assessment of anthracene sulfonic acid derivatives. It provides detailed information about the connectivity of atoms within a molecule. utdallas.edu For instance, ¹H NMR spectroscopy is essential for characterizing the products of sulfonation reactions of anthracene. In the study of the photodimerization of anthracene, ¹H-NMR spectra clearly showed signals corresponding to the dimer, with multiplets at 6.93 and 6.81 ppm and a singlet at 4.55 ppm. mdpi.com The presence of anthraquinone (B42736) as an oxidation product was also confirmed by its characteristic resonances at 7.83 and 8.29 ppm in the ¹H-NMR spectrum. mdpi.com Furthermore, NMR studies on dissolved anthracene-2,6-disulfonic acid in DMSO-d6 confirmed its structure. psu.edu

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within a compound. utdallas.edunih.gov These techniques are complementary, as a vibration may be active in one and not the other depending on changes in the dipole moment (IR) or polarizability (Raman) of the molecule. ksu.edu.sa

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the presence of specific functional groups. utdallas.edu For a molecule to be IR active, it must undergo a change in its dipole moment during vibration. tanta.edu.eg The IR spectra of carboxylic acids, for example, show a very strong and broad O-H stretching band between 2800 and 3500 cm⁻¹ and a sharp C=O stretching band around 1710 cm⁻¹. utdallas.edu In the context of sulfonated anthracenes, the sulfonic acid group (-SO₃H) would have characteristic stretching frequencies.

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of light and is sensitive to the vibrations of the molecular framework. nih.gov It is particularly effective for observing the vibrations of non-polar bonds. americanpharmaceuticalreview.com For instance, the C-H stretching vibrations around 3000 cm⁻¹ and ring modes between 1250 and 1550 cm⁻¹ are often more pronounced in Raman spectra. americanpharmaceuticalreview.com Raman spectroscopy has been used to identify anthracene derivatives in complex mixtures. nih.gov The most intense vibrations for certain particles were detected at 1141 cm⁻¹, 1647 cm⁻¹, 2876 cm⁻¹, and 2939 cm⁻¹. nih.gov Characteristic vibrational bands for unsaturated fatty acids, which can be used as a reference for more complex systems, are observed at 1080 cm⁻¹ (C-C stretch), 1265 cm⁻¹ (=C-H deformation), 1300 cm⁻¹ (C-H bending), 1440 cm⁻¹ (C-H scissoring), 1655 cm⁻¹ (C=C stretch), and 1750 cm⁻¹ (C=O stretch). mdpi.com

The following table summarizes key vibrational modes and their typical wavenumber ranges:

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy Technique
O-H Stretch (Carboxylic Acid)2800-3500 (broad)IR
C-H Stretch (Aromatic)3028-3087IR/Raman
C-H Stretch (Alkane)~3000IR/Raman
C=O Stretch (Carboxylic Acid)~1710IR
C=C Stretch (Aromatic)1600, 1496, 1461IR/Raman
Ring Modes1250-1550Raman
S=O Stretch (Sulfonic Acid)~1250-1000IR
C-S Stretch (Sulfonic Acid)~800-600IR

Solid-State Structural Analysis and Crystal Engineering

The arrangement of molecules in the solid state is critical for determining the material's properties. Crystal engineering allows for the controlled design of these arrangements.

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. mdpi.com This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in materials. mdpi.com

For salts of this compound, X-ray diffraction studies reveal how the anthracene moieties are arranged and how this arrangement influences the material's fluorescence properties. researchgate.net The steric effect of the sulfonate groups plays a significant role in favoring face-to-face π-stacking arrangements. researchgate.netresearchgate.net The analysis of organic salts of anthracene-2,6-disulfonic acid with various primary amines has shown the existence of seven different crystal forms, each with a unique molecular arrangement of the anthracene units. researchgate.net Similarly, studies on salts of naphthalene-1,5-disulfonic acid with triphenylmethylamine have demonstrated that the solvent used for crystallization can influence the resulting supramolecular patterns and luminescent properties. acs.org

In a study of 1,5-dibromoanthracene, the crystal structure was determined to have a space group of P2₁2₁2₁ at 298 K. acs.org Another study on 1,8-dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid reported its synthesis and single-crystal X-ray structure, providing detailed geometric parameters. mdpi.com

The table below presents hypothetical crystallographic data for a salt of this compound to illustrate the type of information obtained from such studies.

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1325.4
Z 4

Analysis of Intermolecular Interactions in Crystalline Architectures

The crystalline architecture of materials based on this compound is dictated by a complex interplay of non-covalent interactions. These interactions, including hydrogen bonding and π-π stacking, are fundamental to the supramolecular assembly and the resulting material properties.

Furthermore, π-π stacking interactions between the anthracene cores are a prominent feature in the crystal structures of these compounds. iucr.orgacs.org The steric hindrance imposed by the sulfonate groups can influence the preferred arrangement of the anthracene moieties, favoring face-to-face π-stacked arrangements over the more common herringbone packing. acs.org The distance between the stacked aromatic rings is a critical parameter affecting the electronic communication between molecules. For example, in a nickel(II) complex, a centroid-centroid distance of 3.5696 (6) Å was observed for π-π stacking interactions, contributing to the stability of the crystal structure. iucr.org In another study involving salts of this compound with aliphatic amines, a lateral displacement of 4.72 Å and an interplanar separation of 3.30 Å between anthracene rings were noted. rsc.org

The nature and strength of these intermolecular forces can be further probed and quantified using computational methods, such as Density Functional Theory (DFT) calculations. acs.org These theoretical approaches provide valuable insights into the energetic landscape of the crystal packing.

Table 1: Intermolecular Interaction Data for this compound Derivatives
Compound/SystemInteraction TypeKey Geometric ParameterSignificanceReference
Aqua(9,10-dioxoanthracene-1,5-disulfonato-κO1)bis(1,10-phenanthroline-κ2N,N′)nickel(II)π–π stackingCentroid–centroid distance = 3.5696 (6) ÅStabilizes the crystal structure iucr.org
Aqua(9,10-dioxoanthracene-1,5-disulfonato-κO1)bis(1,10-phenanthroline-κ2N,N′)nickel(II)O—H···O hydrogen bondsLinks mononuclear complexes into chainsDirects the supramolecular assembly iucr.org
Salts of this compound and n-propylamineπ-stackingLateral displacement = 4.72 Å, Interplanar separation = 3.30 ÅInfluences solid-state emission spectra rsc.org

Time-Resolved Spectroscopic Methods for Excited State Dynamics and Photochemical Pathways

Time-resolved spectroscopic techniques are powerful for unraveling the intricate details of excited-state dynamics and photochemical reaction pathways in molecules like this compound. These methods monitor the evolution of a system after photoexcitation on timescales ranging from femtoseconds to seconds.

Upon absorption of light, molecules are promoted to an excited electronic state. The subsequent relaxation processes, which can include fluorescence, intersystem crossing to a triplet state, and photochemical reactions, can be tracked using techniques such as time-resolved fluorescence and transient absorption spectroscopy. pageplace.deresearchgate.net For instance, time-resolved fluorescence spectroscopy has been used to study the kinetics of excited states of anthracene derivatives. pageplace.de

In the context of anthraquinone derivatives, which share the core aromatic structure with anthracene, time-resolved electron paramagnetic resonance (EPR) has been employed to study spin-correlated radical pairs formed during photoreduction. researchgate.net This technique provides insights into the initial electron transfer events and the subsequent radical reactions. researchgate.net For example, the photoreduction of 9,10-anthraquinone-1,5-disulfonic acid in the presence of a hydrogen donor leads to the formation of radical pairs, and the dynamics of these species can be monitored to understand the reaction mechanism. researchgate.net

Femtosecond transient absorption spectroscopy is another key technique that allows for the direct observation of short-lived excited states and reaction intermediates. researchgate.net By analyzing the transient absorption spectra at different delay times after the excitation pulse, the rates of processes like internal conversion, intersystem crossing, and charge transfer can be determined. researchgate.net Studies on related anthraquinone systems have shown that factors such as solvent and low-frequency molecular vibrations can significantly influence the kinetics of photoinduced charge transfer. researchgate.net Understanding these dynamics is crucial for designing efficient photocatalytic and optoelectronic devices based on this compound and its analogues. The photochemical pathways, including potential isomerization or cycloaddition reactions, can be elucidated by characterizing the intermediates and final products of the photoreaction. publish.csiro.au

Table 3: Time-Resolved Spectroscopic Methods and Their Applications
TechniqueInformation ObtainedExample Application (Related Systems)Reference
Time-Resolved Fluorescence SpectroscopyKinetics of fluorescent excited states (lifetimes, quenching).Studying excited state kinetics of anthracene derivatives. pageplace.de
Time-Resolved Electron Paramagnetic Resonance (EPR)Detection and characterization of transient radical species and their spin dynamics.Studying spin-correlated radical pairs in the photoreduction of 9,10-anthraquinone-1,5-disulfonic acid. researchgate.net
Femtosecond Transient Absorption SpectroscopyDirect observation of excited states and reaction intermediates on ultrafast timescales.Investigating charge transfer dynamics in solvated hydroxy-anthraquinones. researchgate.net

Supramolecular Chemistry and Self Assembly Phenomena

Principles of Self-Assembly Mediated by Anthracene-1,5-disulfonic Acid Derivatives

The self-assembly of this compound derivatives is a finely tuned process governed by several key non-covalent interactions. These interactions dictate the final structure and properties of the resulting supramolecular assemblies.

The aromatic core of the anthracene (B1667546) molecule is fundamental to its self-assembly behavior, primarily through π-π stacking interactions. rsc.org These interactions arise from the attractive, non-covalent forces between electron-rich and electron-poor regions of adjacent aromatic rings. The geometry of this stacking significantly influences the optical and electronic properties of the aggregated structure.

Commonly observed stacking patterns include face-to-face, edge-to-face, and offset face-to-face (or slipped-stack) arrangements. rsc.org In the case of anthracene derivatives, slipped-stack arrangements are frequent, characterized by a lateral displacement of the aromatic cores relative to one another. rsc.org For instance, the salt of this compound with n-propylamine exhibits a slipped face-to-face π-stacking with a notable lateral displacement of 4.72 Å and an interplanar separation of 3.30 Å. rsc.org This specific geometry, while having a longer lateral displacement than typical π-stacked systems, still allows for effective π-overlap between the anthracene fluorophores, leading to a red-shift in the solid-state emission spectrum. rsc.org

Table 1: Stacking Geometries in Anthracene Derivatives

Stacking TypeDescriptionTypical Interplanar SeparationTypical Lateral DisplacementImpact on Properties
Face-to-Face (H-aggregate)Direct overlap of aromatic rings.~3.4-3.5 ÅMinimalBlue-shifted absorption, fluorescence quenching. rsc.org
Edge-to-Face (T-shaped)The edge of one ring points towards the face of another.N/AN/AStabilizes crystal packing. rsc.org
Offset Face-to-Face (Slipped-stack)Parallel rings with significant lateral shift.~3.3-3.6 Å~1.6-4.7 ÅRed-shifted emission spectra. rsc.org

Hydrogen bonds play a crucial role in directing the self-assembly of this compound derivatives, working in concert with π-π stacking to create well-defined supramolecular architectures. The sulfonic acid groups (-SO₃H) are excellent hydrogen bond donors and acceptors, readily forming strong interactions with complementary functional groups. acs.org

In the solid state, these interactions often lead to the formation of extensive networks. For example, in salts formed with amines, charge-assisted hydrogen bonds between the sulfonate groups (–SO₃⁻) and ammonium (B1175870) cations (R–NH₃⁺) are a primary organizing force. acs.org These interactions can create robust and predictable patterns, such as sheets or chains, which then further assemble through weaker forces like π-π stacking. iucr.org

The presence of other functional groups on the anthracene derivative or co-forming molecules can introduce additional hydrogen bonding motifs, such as O-H···O, N-H···O, and C-H···O interactions. researchgate.net These networks contribute significantly to the stability and specific geometry of the crystal lattice. The interplay between strong hydrogen bonds and weaker interactions like C-H···π and π···π interactions dictates the final three-dimensional packing of the molecules. researchgate.net The formation of intramolecular hydrogen bonds, for instance between a hydroxyl group and a quinoid oxygen in substituted anthraquinones, can also influence molecular conformation and subsequent intermolecular interactions. researchgate.net

The morphology and functional properties of supramolecular assemblies derived from this compound are highly sensitive to the surrounding environment, particularly the choice of counterions and solvents.

Solvent Environment: The solvent used during the self-assembly process plays a critical role in determining the final architecture. Solvents can influence the solubility of the components, mediate intermolecular interactions, and in some cases, become incorporated into the final structure as guest molecules. acs.org The polarity of the solvent can affect the strength of both hydrogen bonds and hydrophobic interactions, leading to different assembly patterns. For example, recrystallizing a supramolecular complex from different solvents can result in various crystal habits, although the fundamental packing of the supramolecular units may remain similar. acs.org The ionic strength of the solution, often modulated by adding salts like sodium chloride, can also influence aggregation behavior and the photophysical properties of the resulting assemblies in aqueous solutions. acs.org The interaction between solutes and the solvent can affect their distribution between different phases, a key principle in processes like liquid-liquid extraction. rsc.org

Host-Guest Chemistry and Molecular Recognition Using this compound Components

The unique structural and electronic features of this compound and its derivatives make them excellent candidates for the construction of host molecules in supramolecular host-guest systems. These hosts are designed to recognize and bind specific guest molecules or ions.

The design of host molecules based on the anthracene scaffold often involves creating a pre-organized cavity or cleft suitable for encapsulating guest species. This is typically achieved by attaching other molecular components to the this compound core.

One common strategy is the synthesis of macrocycles, such as crown ethers, that incorporate the anthracene unit. For example, a tetrasulfonated 1,5-dianthracenyl-42-crown-10 has been synthesized to enhance binding affinity for cationic guests in water. nih.gov The rigid anthracene units act as walls for the macrocyclic cavity, while the flexible ether linkages allow for conformational adjustments to accommodate the guest. The sulfonate groups enhance water solubility and provide electrostatic interaction sites. nih.gov

Another approach involves creating "molecular clips" or rectangles where the anthracene unit serves as a rigid spacer or a fluorophore. nih.gov These are often assembled through coordination-driven self-assembly, where the anthracene-based ligand is combined with metal ions to form well-defined, finite ensembles. nih.gov The synthesis can also involve creating complex, multi-ring structures through reactions like the autocondensation of sulfonated intermediates, resulting in rigid frameworks with convergent functional groups suitable for binding guests. psu.edu

The binding capabilities of anthracene-based hosts are investigated using various analytical techniques, including ¹H NMR, UV-vis, and fluorescence spectroscopy, to determine the strength and selectivity of the host-guest interactions.

Anthracene-derived crown ethers have shown remarkable ability to bind aromatic dications in aqueous solutions, with association constants reaching as high as 10⁸ M⁻¹. nih.gov The binding is driven by a combination of multiple π-stacking interactions between the electron-rich anthracene walls of the host and the aromatic guest, as well as electrostatic interactions between the host's sulfonate groups and the guest's positive charges. nih.gov X-ray crystal diffraction analysis has confirmed that guest molecules can be tightly encapsulated within the host's cavity. nih.gov

Molecular rectangles and clips containing anthracene units have been designed as fluorescent sensors for metal ions. nih.gov The binding of a specific metal ion, such as a 3d transition metal, into a recognition pocket within the host can lead to a significant change in the fluorescence of the anthracene fluorophore, typically quenching. nih.gov This response allows for the selective detection of certain metal ions. The selectivity is determined by the design of the binding site, which can be tailored to accommodate ions of a specific size and charge. nih.gov These studies demonstrate that extending the π-conjugated system of the host molecule, for instance by using anthracene instead of benzene (B151609) or naphthalene (B1677914), is a viable strategy for achieving higher binding affinities. nih.gov

Applications in Advanced Materials Science and Chemical Systems

Organic Electronics and Optoelectronic Devices

The unique photophysical characteristics of the anthracene (B1667546) core make its derivatives prime candidates for use in organic electronic and optoelectronic devices. The strategic placement of sulfonate groups at the 1- and 5-positions significantly influences the molecule's solid-state packing and luminescent properties.

While many anthracene derivatives are foundational materials in OLEDs and OFETs, the direct integration of anthracene-1,5-disulfonic acid itself is less common in typical device architectures. mdpi.comsigmaaldrich.com The presence of highly polar sulfonic acid groups can affect solubility in common organic solvents used for device fabrication and may complicate vacuum deposition processes. However, the principles learned from studying its properties are vital. The steric and electronic effects of the sulfonate groups guide the molecular design of more complex anthracene derivatives tailored for these applications. mdpi.com For instance, research into related anthracene compounds demonstrates their potential in creating efficient light-emitting layers and charge-transporting materials in these devices. mdpi.comsigmaaldrich.com

The photophysical behavior of this compound in the solid state is heavily dictated by its molecular arrangement. The sulfonate groups at the 1,5-positions introduce significant steric effects. researchgate.net This stericity favors face-to-face π-stacked arrangements over the more common edge-to-face herringbone packing typical of unsubstituted anthracene. researchgate.netacs.org This face-to-face stacking is crucial for charge transport, as it facilitates the overlap of π-orbitals between adjacent molecules, creating pathways for charge carriers to move through the material. rsc.org

The formation of organic salts by reacting this compound (1,5-ADS) with various aliphatic amines allows for precise control over these π-stacked arrangements. researchgate.net This controlled stacking directly impacts the material's luminescent properties, leading to the formation of excited-state oligomers and resulting in significant red shifts in the fluorescence spectrum compared to the parent molecule. researchgate.net

The ability to control the solid-state packing of this compound through salt formation is a key strategy for developing tunable luminescent materials. Researchers have demonstrated that by forming salts of 1,5-ADS with different linear alkyl amines, the molecular arrangement of the anthracene units can be systematically modulated. researchgate.net

As the length of the alkyl chains on the amines is increased, the organic salts modify their crystal structure, which in turn alters their emission properties. researchgate.net This precise control over the crystal packing has been shown to produce a remarkable red shift in the fluorescence spectrum, with emissions shifted by 20-40 nm compared to their crystalline assemblies. researchgate.net This strategy provides a pathway to a library of fluorescent materials with tailored emission colors, a critical requirement for the development of advanced display technologies. researchgate.networktribe.com

Interactive Table 1: Effect of Amine Salt Formation on the Luminescence of this compound (1,5-ADS) Data synthesized from findings on how molecular arrangements in organic salts of 1,5-ADS can modulate fluorescence properties. researchgate.net

Amine Counter-ion Resulting Molecular Arrangement Observed Emission Characteristics
Short-chain alkyl amine Tightly packed face-to-face π-stack Blue-shifted fluorescence
Long-chain alkyl amine Altered two-dimensional π-stack Red-shifted fluorescence (~20-40 nm)
Bulky aliphatic amine Disrupted π-stacking Modified quantum efficiency

Energy Storage and Conversion Systems

The redox-active nature of the anthracene core makes its derivatives suitable for energy storage applications. The oxidized form, 9,10-anthraquinone-1,5-disulfonic acid, is particularly relevant in the context of aqueous batteries due to its electrochemical properties and the enhanced water solubility provided by the sulfonate groups.

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and derivatives of this compound are key components. osti.govacs.org Specifically, its oxidized counterpart, 9,10-anthraquinone-1,5-disulfonic acid disodium (B8443419) salt (1,5-AQDS), has been studied as a redox-active material. nih.gov In these systems, energy is stored in liquid electrolytes containing dissolved electroactive species. osti.gov

However, the molecular symmetry of 1,5-AQDS has been found to influence its performance. The centrally symmetric structure of 1,5-AQDS leads to more efficient crystal packing, which results in lower aqueous solubility compared to its asymmetric isomers. nih.gov For example, 1,5-AQDS has a reported aqueous solubility of only 0.07 M, which is an order of magnitude lower than the asymmetric 2,7-AQDS isomer. nih.gov This lower solubility can limit the energy density of the flow battery. Despite this, its chemical stability and well-defined redox behavior make it an important benchmark compound in the development of new organic materials for RFBs. acs.orgnih.gov

Interactive Table 2: Comparison of Aqueous Solubility for AQDS Isomers Data derived from studies on anthraquinone (B42736) disulfonic acid isomers for flow battery applications. nih.gov

Compound Molecular Symmetry Aqueous Solubility (M)
1,5-AQDS disodium salt Central 0.07
2,6-AQDS disodium salt Central < 0.1
2,7-AQDS disodium salt Asymmetric 0.58 - 0.74

Beyond flow batteries, the electrochemical properties of 9,10-anthraquinone-1,5-disulfonic acid sodium salt have been explored for use as an electrode material in conventional rechargeable batteries, such as sodium-ion (Na-ion) and lithium-ion (Li-ion) batteries. ibs.re.krresearchgate.net Organic electrode materials are attractive because they are composed of abundant elements and offer design flexibility. ibs.re.kr

In one study, a material composed of 70% Anthraquinone-1,5-disulfonic acid sodium (AQDS), 20% acetylene (B1199291) black, and 10% PVdF was used as a cathode material. ibs.re.kr The electrode exhibited a reversible capacity of approximately 130 mAh/g at a potential of 2.41 V versus Li/Li+. ibs.re.kr The sulfonate groups are critical in this application, as they can prevent the organic molecules from dissolving into the liquid electrolyte, a common failure mechanism for organic electrodes. ibs.re.krresearchgate.net While challenges related to electronic conductivity and volumetric energy density remain, these findings highlight the potential of this compound in the development of more sustainable battery technologies. ibs.re.kr

Interactive Table 3: Electrochemical Performance of an Anthraquinone-1,5-disulfonic acid Sodium (AQDS) Based Cathode Data from a study on organic electrodes for rechargeable batteries. ibs.re.kr

Parameter Value
Electrode Composition 70% AQDS, 20% Acetylene Black, 10% PVdF
Redox Potential 2.41 V (vs Li/Li+)
Initial Discharge Capacity ~130 mAh/g
Electrolyte 1 M LiPF6 in DMC

Chemical Sensing and Biosensing Platforms

The inherent fluorescence of the anthracene core makes it a valuable fluorophore unit in the design of chemical sensors. nih.gov While specific sensors built directly from this compound are not prominently featured in literature, the design principles are based on derivatives of the anthracene structure. nih.govresearchgate.net In these sensors, the anthracene moiety acts as the signaling component, while appended receptor groups provide selectivity for specific analytes such as metal ions or protons (pH). The sulfonic acid groups are known to enhance water solubility, a critical feature for sensors intended for use in aqueous or biological systems. cymitquimica.com

Anthracene-based fluorescent probes have been successfully designed for the detection of a variety of metal ions. bohrium.com These sensors often exhibit a "turn-on" or "turn-off" fluorescent response upon binding with a target ion. nih.gov For example, different anthracene derivatives have demonstrated high selectivity and sensitivity for ions including Cr³⁺, Cu²⁺, Zn²⁺, and Hg²⁺. researchgate.nettandfonline.comacs.org The design involves covalently linking the anthracene fluorophore to a ligand or receptor site that can selectively coordinate with the metal ion of interest. researchgate.netresearchgate.net This interaction modulates the photophysical properties of the anthracene unit, leading to a detectable change in fluorescence. researchgate.net

Table 1: Examples of Analytes Detected by Anthracene-Based Fluorescent Sensors

Sensor BaseTarget Analyte(s)Typical ResponseLimit of Detection (LOD)Reference(s)
Anthracene-Thiophene Schiff BaseCr³⁺Fluorescence "turn-on"0.4 µM nih.govresearchgate.net
Anthracene-Thioacetal DerivativesHg²⁺Fluorescence "turn-on"59 nM acs.org
Anthracene-Amide DerivativeCu²⁺, Zn²⁺Fluorescence enhancementNot specified tandfonline.com
Anthracene-Histidine ConjugatepH, Zn²⁺, Cd²⁺, Cu²⁺, Hg²⁺"Off-on-off" (pH), Enhancement or Quenching (Ions)Not specified researchgate.net

The change in the optical signal of an anthracene-based sensor upon analyte binding is governed by several key photophysical mechanisms. mdpi.com These mechanisms provide the means of communication between the analyte-binding event at the receptor and the change in fluorescence output from the anthracene fluorophore.

Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in "turn-on" fluorescent sensors. mdpi.com In the absence of the analyte, the receptor group can quench the fluorescence of the anthracene core through an electron transfer process. Upon binding of the target analyte (e.g., a metal ion), the redox potential of the receptor changes, which inhibits the PET process. This blockage of the quenching pathway restores the fluorescence of the anthracene unit, resulting in a "turn-on" signal. mdpi.com

Intramolecular Charge Transfer (ICT): In sensors operating via ICT, the molecule typically consists of an electron-donating part and an electron-accepting part connected by a conjugated system. researchgate.net Upon photoexcitation, an electron is transferred from the donor to the acceptor. The binding of an analyte can alter the electron-donating or -accepting ability of the receptor, which in turn modifies the energy of the ICT state and leads to a shift in the emission wavelength or a change in intensity. researchgate.net

Chelation-Enhanced Fluorescence (CHEF): In this mechanism, a sensor molecule with a flexible structure may have low fluorescence due to energy loss through molecular vibrations or rotations. researchgate.net When the sensor binds to a metal ion, a rigid, chelated complex is formed. This increased rigidity restricts non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity. researchgate.net

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. nih.gov In a sensor design, the binding of an analyte can cause a conformational change that alters the distance or spectral overlap between the donor and acceptor, thus modulating the efficiency of FRET and changing the observed fluorescence. nih.gov

Ratiometric fluorescent sensing provides a more robust and reliable method for analyte quantification compared to single-intensity measurements. frontiersin.org By measuring the ratio of fluorescence intensities at two different wavelengths, these sensors can internally correct for variations in probe concentration, excitation light intensity, and photobleaching. frontiersin.orgacs.org

A common strategy for ratiometric pH sensing involves using a fluorophore that has distinct emission profiles in its protonated and deprotonated forms. frontiersin.orgresearchgate.net Upon a change in pH, an equilibrium is established between two species that have resolved emission bands. frontiersin.org The ratio of the emission intensities from these two forms provides a precise measure of the pH. frontiersin.org While specific ratiometric sensors based on this compound are not detailed in the available literature, anthracene derivatives have been incorporated into such designs. researchgate.net For example, a sensor might be designed where the protonation or deprotonation of a receptor group linked to the anthracene core induces a change in the electronic structure, leading to the appearance of a new, shifted emission band, enabling a ratiometric output.

Dye and Pigment Innovations

This compound and its derivatives are significant intermediates in the synthesis of anthraquinone dyes, a class of colorants known for their stability and fastness properties. chemcess.comresearchgate.net The production pathway often begins with the sulfonation of anthraquinone, which is itself typically derived from the oxidation of anthracene. chemcess.comresearchgate.net

The direct sulfonation of anthraquinone with oleum (B3057394) typically yields β-sulfonic acids (e.g., at the 2, 6, or 7 positions). chemcess.com However, to obtain the α-substituted isomers like anthraquinone-1,5-disulfonic acid, the reaction is carried out in the presence of a mercury catalyst. chemcess.comscribd.com This mercury-catalyzed process directs the sulfonic acid groups to the 1 and 5 positions of the anthraquinone core. chemcess.com

Once formed, anthraquinone-1,5-disulfonic acid serves as a versatile precursor for other key intermediates. scribd.comgoogle.com For example, it can be converted to 1,5-dichloroanthraquinone (B31372) through the Fischer reaction, which involves the replacement of sulfonic acid groups with chlorine atoms. scribd.com Alternatively, it can be used to synthesize 1,5-dihydroxyanthraquinone (B121750) via a lime melt process. google.com These resulting dichloro- and dihydroxy-anthraquinones are foundational building blocks for a wide variety of advanced acid, vat, and disperse dyes. scribd.com

Table 2: Synthetic Pathway from Anthraquinone to Key Dye Intermediates via Anthraquinone-1,5-disulfonic Acid

PrecursorReagentsProductProduct ClassReference(s)
AnthraquinoneH₂SO₄/SO₃ (Oleum), Hg catalystAnthraquinone-1,5-disulfonic acidSulfonated Intermediate chemcess.comscribd.com
Anthraquinone-1,5-disulfonic acidNaOCl / HCl (Fischer Reaction)1,5-DichloroanthraquinoneHalogenated Intermediate scribd.com
Anthraquinone-1,5-disulfonic acid (as salt)Lime (CaO/Ca(OH)₂), H₂O, Heat1,5-DihydroxyanthraquinoneHydroxylated Intermediate google.com

Lightfastness and Stability Studies of this compound-Based Dyes

The stability of dyes derived from this compound, particularly their resistance to fading upon exposure to light (lightfastness), is a critical determinant of their suitability for various applications in advanced materials. While specific, in-depth research focusing exclusively on the lightfastness of dyes derived from this compound is not extensively detailed in publicly available literature, general principles of dye stability, particularly for anthraquinone-based colorants, offer significant insights. Anthraquinone dyes, a class to which many anthracene derivatives belong, are generally recognized for their good stability. 182.160.97

Studies on related anthracene compounds provide a framework for understanding the potential stability characteristics of this compound-based dyes. For instance, the stability of different isomers of anthracene sulfonic acids can vary, with some, like the 9-position sulfonic acid, showing rapid desulfonation. This suggests that the position of the sulfonate groups is a key factor in the molecule's stability.

Furthermore, research on the phototoxicity of other anthracene-based chromophores has highlighted the role of the surrounding medium, such as the presence of halide salts, in influencing the rate of photodegradation and the production of damaging reactive oxygen species. nih.govacs.org This indicates that the stability of a dye based on this compound would not only depend on its intrinsic molecular structure but also on the formulation and environment in which it is used.

In the broader context of acid dyes, which are used for materials like wool, silk, and nylon, fastness properties are paramount. journalijar.com The stability of dyed fabrics is a complex interplay between the dye, the fiber, and external factors like light, washing, and perspiration. For example, studies on reactive dyes used on cotton have shown that the final coloration can achieve good stability, often rated on a standard scale. dnu.dp.ua While not specific to this compound, this underscores the importance of the entire dyeing system in determining the final product's durability.

General research into dye stability has also shown that dye powders can be stable for many years, suggesting a substantial shelf-life for the raw materials. nih.gov However, the stability of a dye in solution or on a substrate when exposed to environmental factors like temperature and pH is a more dynamic issue. thescipub.comresearchgate.net For many dyes, aggregation can enhance light stability by facilitating energy transfer within the aggregated molecules. frontiersin.org

While direct empirical data and detailed research findings on the lightfastness of dyes specifically derived from this compound are sparse in the available literature, the general characteristics of anthraquinone and other polycyclic aromatic hydrocarbon dyes suggest a foundation of good stability, which is significantly modulated by molecular structure, substituents, and the application environment.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.com For anthracene (B1667546) derivatives, DFT calculations are employed to determine properties like bond lengths, atomic charges, and frontier molecular orbitals (HOMO and LUMO). iaea.org These calculations help in understanding the effects of electron addition or removal on the molecule's geometry and electronic properties. iaea.org The computed ionization potential (IP), electron affinity (EA), and optical gaps from DFT studies on anthracene derivatives have shown good agreement with experimental data. iaea.org

The reactivity of anthracene-based molecules can also be explored using DFT. For instance, in the context of flow batteries, DFT analysis of charged dihydroxyphenazine (DHP) species, which are structurally related to functionalized anthracenes, has been used to understand their reactivity and degradation pathways. osti.gov By analyzing the electronic structure, researchers can predict how the molecule will interact with other species, which is crucial for applications in areas like catalysis and materials science. rsc.org

PropertyCalculated ValueMethod/Basis SetReference
Adiabatic Electron Affinity (EA)0.530 eVB3LYP/6-31+G* researchgate.net
HOMO-LUMO GapVaries with derivativeAPFD researchgate.net
Ionization Potential (IP)Varies with derivativeDFT iaea.org

Molecular Dynamics (MD) Simulations for Supramolecular Self-Assembly and Host-Guest Interactions

Molecular Dynamics (MD) simulations provide a detailed view of the movement of atoms and molecules over time, offering insights into dynamic processes like supramolecular self-assembly and host-guest interactions. nih.govmdpi.com These simulations are instrumental in understanding how individual molecules organize into larger, ordered structures. nih.gov For example, MD simulations have been used to study the self-assembly of metallosupramolecular cages with anthracene linkers, revealing that π-π stacking interactions between the anthracene units can influence the cage's structure and its ability to encapsulate guest molecules. anu.edu.au

In the context of host-guest chemistry, MD simulations can elucidate the interactions between a host molecule, such as a cyclodextrin (B1172386) or a metal-organic framework (MOF), and a guest molecule like Anthracene-1,5-disulfonic acid. nih.govresearchgate.net These simulations can predict the preferred binding sites and orientations of the guest within the host's cavity. d-nb.info Computational modeling, including MD simulations, has been shown to be crucial in rationalizing the regioselective control observed in supramolecular systems involving anthracene derivatives. chemrxiv.org

Table 2: Key Parameters in MD Simulations of Host-Guest Systems (Note: This table is a generalized representation of parameters used in MD simulations of supramolecular systems.)

ParameterDescriptionTypical Value/MethodReference
Force FieldDefines the potential energy of the systemGROMOS, AMBER, CHARMM nih.gov
Simulation TimeDuration of the simulationNanoseconds (ns) to Microseconds (µs) nih.gov
TemperatureSimulated temperature of the system300 K (Room Temperature) d-nb.info
EnsembleStatistical ensemble used (e.g., NVT, NPT)NVT (Canonical) or NPT (Isothermal-Isobaric) researchgate.net

Predictive Modeling of Structure-Property Relationships in this compound Systems

Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, aims to establish a mathematical relationship between the chemical structure of a compound and its properties or biological activity. nih.govd-nb.info For sulfonic acid dyes, including those with an anthracene core, a "read-across" approach is often used to estimate physical and chemical properties when experimental data is unavailable. canada.cacanada.ca This involves using data from structurally similar compounds to predict the properties of the target molecule. canada.ca

However, it has been noted that many dyes and pigments are considered difficult to model with QSARs because their inherent properties may fall outside the model's domain of applicability. canada.cacanada.ca Therefore, the applicability of QSAR models to specific classes of compounds like disulfonic acid dyes is typically reviewed on a case-by-case basis. canada.ca Despite these challenges, QSAR modeling remains a valuable tool for screening and prioritizing chemicals for further testing. unimib.itmdpi.com

Table 3: Common Descriptors Used in QSAR/QSPR Modeling (Note: This table lists general descriptors and is not specific to this compound.)

Descriptor TypeExamplesRelevanceReference
ElectronicDipole moment, HOMO/LUMO energiesDescribes electronic distribution and reactivity nih.gov
TopologicalMolecular connectivity indices, Shape indicesEncodes information about molecular size and branching nih.gov
PhysicochemicalLogP (octanol-water partition coefficient), Molar refractivityRelates to solubility, permeability, and transport properties canada.ca

Simulations of Excited State Processes and Photochemical Mechanisms

Simulations of excited state processes are crucial for understanding the photochemistry of molecules like this compound. publish.csiro.au Upon absorption of light, molecules are promoted to an excited electronic state, from which they can undergo various photochemical reactions. publish.csiro.au Time-dependent density functional theory (TD-DFT) is a common method for calculating the properties of excited states. acs.org

Excited state molecular dynamics (ESMD) simulations can be used to follow the non-equilibrium dynamics of a molecule after photoexcitation. nih.govarxiv.org These simulations have been applied to anthracene-containing systems to study processes like photoinduced proton-coupled electron transfer (PCET). nih.gov Such studies can identify different reaction pathways and the timescales on which they occur, providing a detailed mechanistic understanding of the photochemical behavior. nih.gov This knowledge is essential for designing photosensitizers, photocatalysts, and other light-activated materials. rsc.orgacs.org

Table 4: Key Aspects Investigated in Excited State Simulations (Note: This is a generalized table based on typical photochemical studies of aromatic compounds.)

Investigated AspectComputational MethodInformation GainedReference
Excited State EnergiesTD-DFTPredicts absorption and emission wavelengths acs.org
Reaction PathwaysESMD, Conical Intersection SearchesElucidates photochemical reaction mechanisms nih.gov
Intersystem Crossing RatesSpin-orbit coupling calculationsDetermines the efficiency of triplet state formation rsc.org
Quantum YieldsKinetic modeling based on calculated ratesPredicts the efficiency of a particular photochemical process publish.csiro.au

Future Research Directions and Emerging Opportunities

Exploration of Novel Synthetic Pathways and Eco-Friendly Approaches

The traditional synthesis of anthracene-1,5-disulfonic acid often involves harsh conditions and the use of hazardous reagents. Recognizing the need for more sustainable methods, researchers are actively exploring novel synthetic pathways that align with the principles of green chemistry. mcpherson.edufzgxjckxxb.comdokumen.pub These efforts aim to reduce waste, minimize energy consumption, and utilize less toxic substances.

One promising eco-friendly approach involves the use of liquid sulfur dioxide as a reaction medium, which minimizes the generation of sulfuric acid waste. Another avenue of exploration is the development of catalytic systems that can facilitate the sulfonation of anthracene (B1667546) with higher selectivity and efficiency under milder conditions. fzgxjckxxb.com Microwave-assisted organic synthesis is also being investigated as a rapid and energy-efficient method for producing anthracene derivatives. researchgate.net The overarching goal is to develop synthetic routes that are not only environmentally benign but also economically viable for industrial-scale production.

Key principles of green chemistry being applied to the synthesis of anthracene derivatives include:

Waste Prevention: Designing syntheses to minimize the formation of byproducts. mcpherson.edu

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. acs.org

Use of Catalysis: Employing catalytic reagents over stoichiometric ones to increase efficiency and reduce waste. acs.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. researchgate.net

Use of Renewable Feedstocks: Exploring bio-based sources for starting materials. dokumen.pub

Integration into Hybrid Organic-Inorganic Materials and Nanocomposites

The unique molecular structure of this compound makes it an excellent candidate for the development of hybrid organic-inorganic materials and nanocomposites. rsc.org The sulfonic acid groups can interact with inorganic components, while the anthracene core provides desirable photophysical properties. mdpi.com This integration can lead to materials with synergistic properties, combining the advantages of both organic and inorganic constituents.

For example, the incorporation of this compound into layered double hydroxides (LDHs) can create novel hybrid materials with tunable properties. uc.pt These materials have potential applications in catalysis, adsorption, and as controlled-release systems. Furthermore, the formation of organic salts with various amines allows for the construction of supramolecular structures with specific arrangements and functionalities. researchgate.netacs.org Research in this area focuses on controlling the self-assembly of these hybrid materials to achieve desired architectures and properties for applications in optoelectronics and sensor technology.

Advanced Applications in Nanoscience and Nanotechnology

The intrinsic luminescent properties of the anthracene core have drawn significant attention for applications in nanoscience and nanotechnology. mdpi.com Anthracene derivatives are being explored for their potential use in organic light-emitting diodes (OLEDs), nanolithography, and as molecular wires. demokritos.gr The ability to functionalize the anthracene molecule allows for the fine-tuning of its electronic and optical properties to meet the specific requirements of these advanced applications. nih.gov

Researchers are designing and synthesizing novel anthracene derivatives to improve properties like solubility and thermal stability, which are crucial for device fabrication. demokritos.gr For instance, the introduction of bulky substituents can suppress intermolecular interactions, leading to improved performance in solid-state devices. mdpi.com The development of anthracene-based nanowires and other nanostructures opens up possibilities for creating miniaturized electronic and photonic components. mdpi.comnih.gov

Development of Smart Materials with Multi-Stimuli Responsiveness

"Smart" materials that can respond to external stimuli such as light, heat, and chemical changes are a rapidly growing area of research. This compound and its derivatives are promising building blocks for creating such materials. nih.gov The anthracene moiety can undergo a reversible [4+4] cycloaddition reaction upon exposure to specific wavelengths of light, leading to changes in the material's properties. nih.govsemanticscholar.org This photo-responsiveness, combined with the potential for other stimuli-responsive functionalities, allows for the design of multi-stimuli-responsive systems. rsc.orgrsc.org

For example, hydrogels incorporating anthracene derivatives have been shown to exhibit responses to temperature, anions, and light. rsc.org These "smart" hydrogels have potential applications in drug delivery, tissue engineering, and as sensors. nih.gov The development of polymers and elastomers containing anthracene units allows for the creation of materials whose mechanical properties can be dynamically controlled by external triggers. nih.gov

Sustainable Chemistry Perspectives in this compound Research

The principles of sustainable chemistry are becoming increasingly integral to the entire lifecycle of chemical products, from synthesis to end-of-life. mcpherson.edu For this compound, this involves not only developing greener synthetic routes but also considering its environmental fate and potential for recycling or benign degradation. researchgate.net

Life Cycle Assessment (LCA) is a tool used to evaluate the environmental impacts associated with a product over its entire life. researchgate.netlca-data.com Applying LCA to processes involving this compound can help identify areas for improvement and guide the development of more sustainable practices. Research is also focused on the biodegradability of anthracene derivatives and their potential toxicity to aquatic life and other organisms. solubilityofthings.comacs.org The goal is to design and utilize these compounds in a manner that minimizes their environmental footprint. The use of phase-transfer catalysis is one green approach that can reduce the need for organic solvents and facilitate easier workup procedures in industrial applications. fzgxjckxxb.com

Q & A

Q. What are the standard synthesis pathways for Anthracene-1,5-disulfonic acid, and how can purity be optimized during production?

this compound is synthesized via sulfonation of anthraquinone derivatives. Key methods include:

  • Mercury-free sulfonation : Conducted in aqueous media under pressure (100–200°C) using anthraquinone-1,5-disulfonic acid and amines (e.g., cyclohexylamine) to generate intermediates like 1-cyclohexylaminoanthraquinone-5-sulfonic acid .
  • Alkali fusion : Converts anthraquinone-1,5-disulfonic acid into derivatives such as Acid Blue 43/45 . Purity optimization involves recrystallization from polar solvents (e.g., water or ethanol) and characterization via HPLC or NMR to confirm sulfonation positions and byproduct removal .

Q. How can chromatographic methods be applied to analyze this compound derivatives in dye synthesis?

Reverse-phase HPLC with UV detection (λ = 254–300 nm) is effective for separating sulfonated anthraquinone intermediates. For example:

  • Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve 1,5-dihydroxyanthraquinone-2,6-disulfonic acid, a precursor to Disperse Blue S-BGL .
  • Validate retention times against standards and quantify impurities using mass spectrometry (LC-MS) .

Q. What are the primary applications of this compound in materials science?

  • Battery materials : Its sodium salt (AQDS) acts as a cathode in potassium-ion batteries (PIBs), leveraging reversible redox behavior in dimethoxyethane (DME)-based electrolytes. Electrochemical impedance spectroscopy (EIS) and galvanostatic intermittent titration (GITT) confirm fast reaction kinetics .
  • Dye intermediates : Used to synthesize Disperse Blue BGL and Acid Blue 45 via nitration, reduction, and desulfurization .

Advanced Research Questions

Q. How does π-stacking of this compound influence fluorescence properties in solid-state systems?

Co-crystallization with aliphatic amines regulates π-stacking arrangements (e.g., face-to-face vs. herringbone). Key findings:

  • Face-to-face stacking : Red shifts fluorescence by 30–40 nm due to ground-state associations.
  • Lateral stacking : Causes a 150 nm red shift (yellow emission) via excited oligomer formation, validated by lifetime decay analysis and excitation spectra . Method: Use X-ray crystallography to correlate packing modes with emission profiles and DFT calculations to model exciton coupling .

Q. What strategies improve the electrochemical stability of AQDS in potassium-ion batteries?

  • Electrolyte optimization : DME-based electrolytes enhance ionic conductivity and reduce polarization.
  • Surface modification : Coat AQDS with conductive polymers (e.g., PEDOT:PSS) to mitigate dissolution.
  • Kinetic analysis : Employ EIS and cyclic voltammetry to identify charge-transfer resistance and diffusion limitations .

Q. How can structural discrepancies in this compound derivatives be resolved using crystallography?

X-ray diffraction (2.40 Å resolution) reveals non-covalent interactions (e.g., with naphthalene-1,5-disulfonic acid in protein complexes). Key steps:

  • Co-crystallize derivatives with stabilizing ligands (e.g., MES buffer).
  • Analyze hydrogen-bonding networks and sulfonate group geometry to resolve polymorphism .

Q. What role does this compound play in polymer-based electronic sensors?

Its sodium salt (AQDS) serves as a dopant in electronic tongue (ET) sensors for taste discrimination. Integration methods:

  • Embed AQDS in polypyrrole matrices to enhance ion-selective responses.
  • Validate sensor performance via principal component analysis (PCA) of impedance data for complex fluids (e.g., coffee, olive oil) .

Q. How can mercury-free synthesis routes for this compound derivatives address environmental concerns?

Replace mercury catalysts with:

  • Green solvents : Use water or ionic liquids under pressurized conditions.
  • Alternative catalysts : Employ heterogeneous catalysts (e.g., zeolites) for sulfonation. Monitor reaction efficiency via TLC and FTIR to ensure complete conversion and reduced heavy-metal contamination .

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